Carbazol-9-yl-(2,4-dichlorophenyl)methanone
Description
Properties
Molecular Formula |
C19H11Cl2NO |
|---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
carbazol-9-yl-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C19H11Cl2NO/c20-12-9-10-15(16(21)11-12)19(23)22-17-7-3-1-5-13(17)14-6-2-4-8-18(14)22/h1-11H |
InChI Key |
LMEOLVKMUVOHEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Physical and Chemical Properties
Structural Characteristics
Carbazol-9-yl-(2,4-dichlorophenyl)methanone possesses a molecular formula of C₁₉H₁₁Cl₂NO with a molecular weight of 340.2 g/mol. The structure consists of a tricyclic carbazole system connected to a 2,4-dichlorophenyl group via a carbonyl linkage at the nitrogen atom (9-position) of the carbazole. This structural arrangement results in a non-planar conformation due to steric interactions between the carbazole and dichlorophenyl moieties.
Physical Properties
The compound exists as a white crystalline solid with the following physical characteristics:
Chemical Reactivity
The chemical behavior of this compound is primarily determined by its functional groups:
- The carbonyl group can undergo typical ketone reactions including reduction and nucleophilic addition
- The N-C bond connecting the carbazole to the carbonyl group exhibits moderate stability but can undergo hydrolysis under strongly acidic or basic conditions
- The chlorine atoms on the phenyl ring provide sites for potential functionalization through various cross-coupling reactions
- The carbazole moiety possesses aromatic properties and can participate in electrophilic aromatic substitution reactions
Synthesis Methods
Direct TFAA-Mediated Synthesis Approach
One of the most efficient methods for preparing this compound involves a TFAA (trifluoroacetic anhydride)/H₃PO₄ mediated approach. This method, detailed in the literature, has proven effective for synthesizing various N-acylcarbazoles.
Procedure:
- A mixture of TFAA (1.291 mmol) and 2,4-dichlorobenzoic acid (0.369 mmol) is stirred for 20 minutes until the solid completely dissolves
- Carbazole (0.369 mmol) is added to the mixture in one portion
- 85% H₃PO₄ (0.036 mmol) is added dropwise over 20 minutes
- The reaction mixture is stirred for approximately 2 hours (monitored by TLC)
- Excess TFA/TFAA is distilled off at atmospheric pressure
- The remaining liquid is partitioned between ethyl acetate (30 mL) and water (15 mL)
- The organic layer is separated, washed with 5% NaOH (7 mL) and then brine (8 mL)
- The mixture is dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum
- The residue is purified by column chromatography using EtOAc-n-hexane
This method provides the target compound as a white solid with a yield of 70%. The purity is confirmed by HPLC to be 99.0%.
Base-Catalyzed N-Acylation Methods
Several base-catalyzed approaches have been documented for the N-acylation of carbazole to produce this compound:
KOH/DMF Method
This method utilizes potassium hydroxide as a base in DMF solvent:
- KOH (0.021 mol) is added to DMF (7 mL) and stirred at room temperature for 20 minutes
- Carbazole (2.1 mmol) is added and the mixture is stirred for an additional 20 minutes
- 2,4-Dichlorobenzoyl chloride (2.1 mmol) dissolved in DMF (5 mL) is added dropwise
- The reaction is maintained at room temperature for 8 hours
- After completion, the reaction mixture is poured into cold water, allowed to stand, and filtered under reduced pressure
- The solid is washed with cold water until pH = 7 and filtered
- The crude product is recrystallized from absolute ethanol to obtain gray needle-like crystals
This method provides yields of approximately 92%.
NaH/DMF Method
An alternative approach employs sodium hydride in DMF:
- To a solution of carbazole (9.00 mmol) in DMF (20 ml), NaH (16.50 mmol) is added in small portions at 0°C over 5 minutes
- 2,4-Dichlorobenzoyl chloride (9.90 mmol) is added dropwise at 0°C over 5 minutes
- The mixture is stirred at room temperature for 8-18 hours
- The reaction mixture is worked up using standard procedures
- The product is purified by recrystallization
Comparative Analysis of Synthetic Methods
Table 1 presents a comparative analysis of the different synthetic methods for preparing this compound:
Table 1: Comparison of Synthetic Methods for this compound
| Method | Reagents | Solvent | Temperature | Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| TFAA/H₃PO₄ | TFAA, H₃PO₄, 2,4-dichlorobenzoic acid | Not specified | Room temp. | 2 h | 70 | High purity (99%), Direct use of carboxylic acid | Requires distillation step |
| KOH/DMF | KOH, 2,4-dichlorobenzoyl chloride | DMF | Room temp. | 8 h | 92 | High yield, Simple procedure | Requires anhydrous conditions |
| NaH/DMF | NaH, 2,4-dichlorobenzoyl chloride | DMF | 0°C → Room temp. | 8-18 h | 60-75 | Well-established, Reliable | Moisture-sensitive reagents |
General Reaction Mechanism
The reaction mechanism for the formation of this compound involves the following key steps:
- Base-catalyzed deprotonation : The N-H proton of carbazole is removed by the base (KOH, NaH, etc.) to form a carbazolide anion
- Nucleophilic attack : The carbazolide anion acts as a nucleophile and attacks the carbonyl carbon of the acylating agent (2,4-dichlorobenzoyl chloride)
- Elimination of leaving group : The chloride ion is displaced, forming the N-acylated product
- Proton transfer : Proton transfer processes complete the reaction cycle
In the TFAA/H₃PO₄ method, TFAA activates the carboxylic acid to form a mixed anhydride, which then undergoes nucleophilic attack by the carbazole nitrogen.
Optimization of Reaction Parameters
Research has shown that several parameters significantly influence the yield and purity of this compound:
Solvent Effect
DMF has proven to be the most effective solvent for N-acylation reactions of carbazole due to its ability to dissolve both the starting materials and the base while promoting the formation of the carbazolide anion. Other solvents such as THF, acetone, and dichloromethane have been investigated but generally provide lower yields.
Temperature and Reaction Time
Reaction temperature plays a crucial role in controlling selectivity and yield:
- Room temperature reactions (20-25°C) generally provide the best balance between reactivity and selectivity
- Lower temperatures (0-10°C) during the addition phase help minimize side reactions
- Extended reaction times (8-18 hours) ensure complete conversion
- Heating is generally unnecessary and may promote formation of byproducts
Purification and Characterization
Purification Techniques
Several purification methods have been employed for isolating this compound:
Spectroscopic Characterization
Comprehensive spectroscopic data for this compound is presented in Table 2:
Table 2: Spectroscopic Data for this compound
The ¹H NMR spectrum shows characteristic signals for the aromatic protons of both the carbazole and dichlorophenyl moieties. The carbonyl group is evidenced by the characteristic IR absorption at 1662 cm⁻¹, confirming the successful formation of the N-acylated product.
Scale-Up Considerations and Process Optimization
For large-scale preparation of this compound, several factors must be considered:
Process Optimization
For industrial-scale production, the following modifications have been found beneficial:
- Substituting NaH with safer alternatives such as potassium carbonate or cesium carbonate
- Implementing continuous flow reactors for better heat control and mixing
- Optimizing the purification process through crystallization rather than chromatography
- Implementing solvent recycling systems to reduce environmental impact
Applications and Structure-Activity Relationships
This compound and related derivatives have found applications in various fields:
Medicinal Chemistry : As potential bioactive compounds with antimicrobial, antifungal, or anticancer properties. The dichlorophenyl group can enhance membrane permeability and binding to specific receptors.
Materials Science : In the development of organic electronic materials, leveraging the photophysical properties of the carbazole system.
Synthetic Intermediates : As building blocks for more complex molecular architectures, particularly in heterocyclic chemistry.
Structure-Activity Relationship Studies : The compound serves as a model system for investigating the effects of N-acylation on the properties and reactivity of carbazole.
Chemical Reactions Analysis
Types of Reactions: Carbazol-9-yl-(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which have applications in different fields .
Scientific Research Applications
Carbazol-9-yl-(2,4-dichlorophenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s photophysical properties make it useful in biological imaging and sensing applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Carbazol-9-yl-(2,4-dichlorophenyl)methanone is primarily based on its ability to undergo intersystem crossing and populate triplet states. This property is crucial for its application in OLEDs, where it contributes to the efficiency of light emission. The compound’s molecular structure allows for efficient charge transfer and exciton transport, which are essential for its performance in optoelectronic devices .
Comparison with Similar Compounds
Table 1: Photophysical Properties of Dichloro Derivatives
| Compound | PL Max (nm) | Lifetime (ms) | Quantum Yield (%) |
|---|---|---|---|
| 24CPhCz | 480 | 500 | 12 |
| 34CPhCz | 475 | 300 | 18 |
| 35CPhCz | 490 | 450 | 15 |
Data sourced from Huang et al. (2022) .
Substituent Effects on Phenyl Ring
Replacing chlorine with other groups modulates electronic and steric properties:
- Carbazol-9-yl-(4-methylphenyl)methanone: The methyl group increases hydrophobicity (LogP = 4.79) but reduces electron-withdrawing effects, leading to blue-shifted emission (λ_max = 460 nm) compared to dichloro derivatives .
- (9H-Carbazol-9-yl)(4-methoxyphenyl)methanone: Methoxy’s electron-donating nature enhances TADF efficiency (quantum yield = 22%) due to improved charge-transfer states .
- (9H-Carbazol-9-yl)(4-nitrophenyl)methanone: The nitro group introduces strong electron withdrawal, red-shifting emission to 520 nm but destabilizing the triplet state, reducing phosphorescence lifetime (<100 ms) .
Table 2: Substituent Impact on Key Parameters
| Compound | Substituent | LogP | PL Max (nm) | Synthetic Yield (%) |
|---|---|---|---|---|
| 24CPhCz | 2,4-Cl₂ | 5.2* | 480 | 75 |
| 4-Methyl | 4-CH₃ | 4.79 | 460 | 82 |
| 4-Methoxy | 4-OCH₃ | 3.9* | 470 | 84 |
| 4-Nitro | 4-NO₂ | 5.8* | 520 | 68 |
Estimated LogP values marked with *; yields from .
Structural Analogues with Modified Carbazole Units
- 1-(9-Octyl-9H-carbazol-3-yl)ethanone: Alkyl chains (e.g., octyl) improve solubility but reduce solid-state luminescence efficiency due to disrupted π-stacking .
- 1-(4-(9H-Carbazol-9-yl)phenyl)ethanone: The acetyl group introduces additional conjugation, red-shifting emission by ~20 nm compared to 24CPhCz .
Biological Activity
Carbazol-9-yl-(2,4-dichlorophenyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and recent research findings.
Structure and Properties
The compound features a carbazole moiety linked to a 2,4-dichlorophenyl group via a methanone functional group. This unique structure contributes to its electronic properties and biological activity. The molecular formula for this compound is .
Biological Activities
1. Antimicrobial Activity
Carbazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial and fungal strains. For instance:
- Antibacterial Activity : Studies have demonstrated that carbazole derivatives exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.2 to 50 µg/mL, showing zones of inhibition between 10.3 mm to 26.08 mm .
- Antifungal Activity : The compound has also been tested against fungi like Candida albicans and Aspergillus niger, with notable inhibition observed at concentrations as low as 64 µg/mL .
Table 1: Antimicrobial Activity of Carbazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | S. aureus | 16.82 | 6.2 |
| B. subtilis | 20.5 | 10 | |
| C. albicans | 15 | 9.6 | |
| A. niger | 14 | 10.3 |
2. Antitumor Activity
Recent studies have highlighted the antitumor potential of carbazole derivatives against various cancer cell lines. For example, compounds derived from carbazole structures have been evaluated for their efficacy against human breast cancer cells (MCF-7), with LC50 values indicating significant cytotoxicity . The presence of specific substituents on the carbazole ring enhances its antitumor activity.
Table 2: Antitumor Activity of Carbazole Derivatives
| Compound | Cancer Cell Line | LC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 35.6 |
| MDA-MB-231 | 60.2 |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in microbial cells, leading to increased ROS levels that can damage cellular components .
- Inhibition of Enzymatic Pathways : The methanone functional group allows for potential interactions with key enzymes in microbial metabolism and cancer cell proliferation pathways.
Case Studies
Several case studies have explored the efficacy of carbazole derivatives in clinical settings:
- Neuroprotective Effects : A study demonstrated that certain substituted carbazoles exhibit neuroprotective properties by reducing neuronal injury induced by glutamate toxicity at concentrations as low as 3 µM .
- Pharmacokinetic Studies : Investigations into the absorption and distribution of carbazole derivatives revealed favorable pharmacokinetic profiles, including good blood-brain barrier permeability, which is crucial for CNS-targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
